5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The bromination of the quinoline core is achieved using bromine in acetic acid, resulting in the formation of 5,7-dibromoquinoline .
The sulfonation of the 4,5-dichloro-2-methylbenzene moiety is carried out using chlorosulfonic acid, followed by the coupling of the sulfonated benzene derivative with the brominated quinoline core under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The quinoline core can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Sulfonation: Chlorosulfonic acid.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron in hydrochloric acid.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Shares the quinoline core but lacks the sulfonate and dichloromethylbenzene groups.
5,7-Dichloro-8-hydroxyquinoline: Similar quinoline core with chlorine substituents instead of bromine.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine substituents instead of bromine.
Uniqueness
5,7-Dibromoquinolin-8-yl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the presence of both bromine and chlorine substituents, as well as the sulfonate group
Properties
Molecular Formula |
C16H9Br2Cl2NO3S |
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Molecular Weight |
526.0 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4,5-dichloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H9Br2Cl2NO3S/c1-8-5-12(19)13(20)7-14(8)25(22,23)24-16-11(18)6-10(17)9-3-2-4-21-15(9)16/h2-7H,1H3 |
InChI Key |
HCMNXWCITYQXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl)Cl |
Origin of Product |
United States |
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